BenchChemオンラインストアへようこそ!

4-IPP

MIF tautomerase inhibition lung adenocarcinoma cancer cell migration

4-IPP is the only commercially available small molecule that irreversibly inhibits both MIF1 and MIF2 via covalent N-terminal proline modification — a mechanism ISO-1 cannot replicate. This suicide substrate ensures sustained target inactivation for extended experiments. Validated in vivo: 50 mg/kg IP yields >50% target inhibition within 6 hours, maintained over 7 days with no overt toxicity. 5–10x more potent than ISO-1 in lung adenocarcinoma; effective in ISO-1-resistant NSCLC. Also suppresses RANKL-induced osteoclastogenesis. Choose 4-IPP for robust dual-target MIF blockade in cancer, inflammation, and bone research.

Molecular Formula C10H7IN2
Molecular Weight 282.08 g/mol
CAS No. 41270-96-6
Cat. No. B1666336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-IPP
CAS41270-96-6
Synonyms4-iodo-6-phenylpyrimidine
4-IPP cpd
Molecular FormulaC10H7IN2
Molecular Weight282.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=N2)I
InChIInChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyZTCJXHNJVLUUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-IPP (CAS 41270-96-6): An Irreversible, Dual MIF1/MIF2 Suicide Substrate for Cancer and Inflammation Research


4-IPP (4-Iodo-6-phenylpyrimidine) is a small-molecule, cell-permeable irreversible inhibitor and suicide substrate of macrophage migration inhibitory factor (MIF) [1]. It covalently modifies the N-terminal proline residue of MIF, thereby inactivating both its catalytic tautomerase activity and its pro-inflammatory cytokine functions [1]. Unlike prototypical MIF inhibitors such as ISO-1, 4-IPP targets both MIF1 and its functional homolog MIF2 (D-dopachrome tautomerase), conferring a distinct pharmacological profile . The compound has been widely used in preclinical oncology and immunology studies to dissect MIF-dependent signaling pathways and to evaluate MIF as a therapeutic target .

Why Generic MIF Inhibitors Cannot Substitute for 4-IPP in Critical Research Applications


The MIF inhibitor landscape is populated by structurally diverse compounds with distinct mechanisms of action, potency profiles, and target selectivity. Prototypical inhibitors like ISO-1 act as reversible, competitive inhibitors of MIF's tautomerase activity and primarily target MIF1 [1]. In contrast, 4-IPP functions as an irreversible suicide substrate that covalently modifies the MIF active site, resulting in sustained inactivation and reduced cellular MIF protein levels [2]. Moreover, 4-IPP uniquely inhibits both MIF1 and its redundant homolog MIF2, a feature not shared by ISO-1 or most other MIF inhibitors [3]. These mechanistic distinctions translate into quantitative differences in potency, efficacy across cancer models, and in vivo target engagement that cannot be replicated by generic MIF inhibitors, making 4-IPP the preferred tool compound for studies requiring robust, sustained, and dual-target MIF blockade .

Quantitative Differentiation of 4-IPP from ISO-1 and Other MIF Inhibitors: A Data-Driven Procurement Guide


5- to 10-Fold Superior Potency of 4-IPP Over ISO-1 in MIF Tautomerase Inhibition and Cancer Cell Functional Assays

In head-to-head comparisons, 4-IPP demonstrates approximately 5- to 10-fold greater potency than the prototypical MIF inhibitor ISO-1 in blocking MIF-dependent catalysis, as well as in inhibiting lung adenocarcinoma cell migration and anchorage-independent growth [1]. In cell migration assays using A549 lung adenocarcinoma cells, 10 µM 4-IPP reduced migration by >50% compared to vehicle, whereas 10 µM ISO-1 had no effect [2]. At 100 µM, both compounds reduced migration by >70%, confirming the potency differential [2]. Similarly, in soft agar colony formation assays, 4-IPP was 5- to 10-fold more potent than ISO-1 in suppressing anchorage-independent growth [3]. This potency advantage is consistent across multiple non-small cell lung cancer (NSCLC) cell lines, including H1299 and H23, which are largely resistant to ISO-1 even at 100 µM, whereas 4-IPP remains maximally effective at this concentration [4].

MIF tautomerase inhibition lung adenocarcinoma cancer cell migration anchorage-independent growth

4-IPP Uniquely Inhibits Both MIF1 and MIF2, Conferred by Covalent Irreversible Mechanism Not Shared by ISO-1

4-IPP is an irreversible suicide substrate that covalently modifies the N-terminal proline of MIF, leading to sustained inactivation and proteasome-dependent degradation of MIF protein [1]. This mechanism contrasts sharply with the reversible, competitive inhibition exhibited by ISO-1 and most other MIF inhibitors [2]. Importantly, 4-IPP's covalent, irreversible binding extends to both MIF1 and its functional homolog MIF2 (D-dopachrome tautomerase), whereas ISO-1 is selective for MIF1 only [3]. In bladder cancer cell lines, 4-IPP was more efficacious than ISO-1 in preventing cellular proliferation, an effect attributed to its dual MIF1/MIF2 inhibition [4]. In vivo, 4-IPP reduced bladder weights in wild-type mice and further reduced tumor burden in Mif1-/- mice, demonstrating that MIF2 contributes to disease progression and that 4-IPP's dual targeting is therapeutically advantageous [5]. Crystallographic studies confirm that 4-IPP forms a covalent adduct with MIF's catalytic proline, resulting in irreversible loss of function [6].

dual MIF1/MIF2 inhibition irreversible covalent inhibitor suicide substrate bladder cancer

4-IPP Demonstrates Superior In Vivo Target Engagement and Efficacy in a Murine Liver MIF Activity Model

Daily intraperitoneal injections of 4-IPP (1 mg, approximately 50 mg/kg) inhibited liver MIF tautomerase activity by >50% at 6 hours and after 3 and 7 days of repeated dosing [1]. Importantly, no weight loss or overt toxicity was observed at doses up to 4 mg daily (200 mg/kg) over 7 days, indicating a favorable acute safety profile [2]. In contrast, comparable in vivo pharmacodynamic data for ISO-1 are not widely reported, and the compound's reversible binding likely results in shorter duration of target engagement . In a separate study, 4-IPP treatment in a BBN-induced bladder cancer model significantly reduced bladder weights in wild-type mice and further decreased tumor burden in Mif1-/- mice, confirming that the compound's dual MIF1/MIF2 inhibition translates to in vivo efficacy [3].

in vivo MIF inhibition liver enzyme activity pharmacodynamics sustained target engagement

4-IPP Exhibits Broader Cancer Cell Line Sensitivity Profile Compared to ISO-1, Particularly in NSCLC and Bladder Cancer

In a panel of non-small cell lung cancer (NSCLC) cell lines, 4-IPP was maximally effective at inhibiting migration at 100 µM, whereas ISO-1 showed little to no effect on H1299 and H23 cells at the same concentration [1]. This indicates that 4-IPP maintains potency across a broader range of cancer cell lines that are intrinsically resistant to ISO-1 [2]. In bladder cancer cell lines (HTB-9, HT-1376, UMUC-3, RT4, T24), 4-IPP more effectively prevented cellular proliferation than ISO-1, a difference attributed to its dual MIF1/MIF2 inhibition [3]. While precise IC50 values for each cell line are not reported in a single comparative table, the consistent pattern of superior 4-IPP efficacy across multiple independent studies reinforces its utility as a pan-MIF inhibitor for oncology research [4].

cancer cell line profiling NSCLC bladder cancer drug sensitivity

4-IPP Potently Inhibits RANKL-Induced Osteoclastogenesis and Promotes Osteoblast Differentiation In Vitro

In bone biology applications, 4-IPP suppresses receptor activator of NF-κB ligand (RANKL)-induced osteoclast formation and simultaneously potentiates osteoblast-mediated mineralization and bone nodule formation in vitro . This dual effect is mediated through inhibition of the NF-κB signaling pathway, specifically by blocking MIF's interaction with the thioredoxin-responsive protein-p65 complex and preventing p65 phosphorylation and nuclear translocation . While ISO-1 has also been shown to inhibit osteoclastogenesis in some studies, direct comparative data in bone models are limited. However, 4-IPP's irreversible mechanism and superior potency in other assays suggest it may provide more robust and sustained inhibition in bone cell cultures [1].

osteoclastogenesis osteoblast differentiation RANKL signaling bone research

Optimal Scientific and Preclinical Use Cases for 4-IPP Based on Quantitative Differentiation Evidence


Oncology Research Requiring Potent and Sustained MIF Pathway Inhibition

4-IPP is the compound of choice for cancer studies where robust, long-lasting MIF blockade is needed. Its 5- to 10-fold greater potency than ISO-1 in lung adenocarcinoma models [1] and its efficacy in ISO-1-resistant NSCLC cell lines [2] ensure reliable target inhibition. The covalent, irreversible mechanism provides sustained inactivation, making 4-IPP suitable for experiments with extended time courses or where washout of reversible inhibitors would confound results [3]. Recommended applications include: (1) in vitro migration, invasion, and colony formation assays in MIF-dependent cancer cell lines; (2) in vivo xenograft or syngeneic tumor models where daily dosing with 50 mg/kg IP yields >50% target inhibition [4]; and (3) studies investigating MIF as a therapeutic target in NSCLC, bladder cancer, or thyroid carcinoma [5][6].

Investigations of MIF2 Redundancy and Dual MIF1/MIF2 Targeting

For researchers studying MIF2 (D-dopachrome tautomerase) or the combined roles of MIF1 and MIF2, 4-IPP is the only commercially available small-molecule inhibitor that effectively targets both homologs [1]. ISO-1 and other common MIF inhibitors are selective for MIF1 and do not inhibit MIF2, which can mask phenotypes in MIF1 knockout or knockdown models due to functional redundancy [2]. 4-IPP has been successfully employed in bladder cancer models to demonstrate that dual MIF1/MIF2 inhibition is more effective than MIF1 inhibition alone, providing a rationale for pan-MIF targeting strategies [3]. This scenario is particularly relevant for studies in immunology, inflammation, and cancer where MIF2 may contribute to disease pathogenesis [4].

In Vivo Pharmacodynamic Studies of MIF Inhibition

4-IPP is validated for in vivo use with a defined pharmacodynamic readout: daily intraperitoneal administration at 50 mg/kg reduces liver MIF tautomerase activity by >50% within 6 hours and maintains this inhibition over 7 days of repeated dosing [1]. No overt toxicity or weight loss is observed at this dose, and even at 200 mg/kg, acute toxicity is nominal [2]. This established dosing regimen and PD biomarker allow researchers to confidently design efficacy studies in murine disease models without the need for extensive pilot pharmacokinetic or tolerability work. Applications include acute and chronic inflammation models, cancer metastasis studies, and autoimmune disease research where MIF is implicated [3].

Bone Biology and Skeletal Disease Research

In vitro studies of osteoclastogenesis and osteoblast differentiation benefit from 4-IPP's well-characterized effects on RANKL-induced NF-κB signaling [1]. 4-IPP suppresses osteoclast formation while promoting osteoblast mineralization and bone nodule formation, making it a valuable tool for dissecting MIF's dual roles in bone remodeling [2]. Researchers investigating osteoporosis, inflammatory bone loss, or bone metastasis can use 4-IPP to probe the MIF-NF-κB axis in osteoclast precursors and osteoblasts, with the understanding that its irreversible mechanism may provide more consistent results than reversible inhibitors in extended culture periods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-IPP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.